lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound that belongs to the class of imidazo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an imidazole ring, and a carboxylate group attached to the 8th position of the pyrimidine ring. The presence of a methyl group at the 6th position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriately substituted 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often require heating and the use of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that imidazo[1,5-a]pyrimidines exhibit biological activity, including antimicrobial and antiviral properties. Lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate may be explored for its potential use in developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate
Lithium(1+) ion 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness: Lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is unique due to its specific structural features, such as the position of the methyl group and the carboxylate group. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
lithium;6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-10-6(8(12)13)7-9-3-2-4-11(5)7;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWLUIWDYYGIF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C2N1C=CC=N2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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